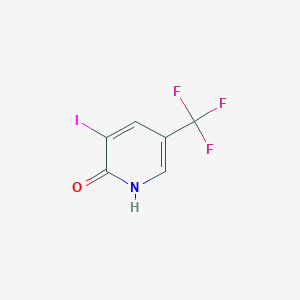

3-Iodo-5-(trifluoromethyl)pyridin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodo-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3INO/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQOUIYEDNDHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673519 | |

| Record name | 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300851-88-1 | |

| Record name | 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-5-(trifluoromethyl)pyridin-2-ol: A Versatile Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol, a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal and agrochemical research. While specific experimental data for this compound is not extensively documented in publicly available literature, this document synthesizes foundational chemical principles, data from analogous structures, and supplier-provided information to offer a robust technical resource for its potential application and study.

Core Compound Identity and Properties

This compound, with the CAS Number 300851-88-1 , is a solid organic compound.[1] Its structure is characterized by a pyridine ring substituted with an iodine atom, a trifluoromethyl group, and a hydroxyl group. This combination of functionalities imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.

One of the key features of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. In the case of this compound, it predominantly exists as 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one . This equilibrium is crucial for its reactivity and intermolecular interactions.

Caption: Tautomeric equilibrium of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 300851-88-1 | Angene Chemical SDS[1] |

| Molecular Formula | C₆H₃F₃INO | Sigma-Aldrich |

| Molecular Weight | 288.99 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Predicted XlogP | 1.3 | PubChem[1] |

| Monoisotopic Mass | 288.92114 Da | PubChem[1] |

Note: Some physical properties such as melting point, boiling point, and solubility are not consistently reported in public literature or supplier documentation.

The Scientific Rationale: Why Trifluoromethylated Pyridines Matter

The incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a well-established strategy in modern drug discovery.[2] This is due to the unique properties the -CF₃ group imparts:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can increase the half-life of a drug candidate.

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic distribution in the pyridine ring, potentially leading to stronger interactions with biological targets.

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties.

The pyridine scaffold itself is a common feature in many biologically active compounds. The combination of the pyridine core with a trifluoromethyl group makes compounds like this compound highly sought-after building blocks in the synthesis of novel pharmaceuticals and agrochemicals.[3]

Synthesis Strategies: A Prospective Approach

A likely precursor for this molecule is 2-hydroxy-5-(trifluoromethyl)pyridine. The synthesis could then proceed via electrophilic iodination.

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Conceptual Protocol:

-

Starting Material: Begin with 2-hydroxy-5-(trifluoromethyl)pyridine.

-

Reaction Setup: Dissolve the starting material in a suitable aprotic solvent, such as acetonitrile or dimethylformamide (DMF), in a reaction vessel.

-

Addition of Iodinating Agent: To the solution, add an electrophilic iodinating agent. N-Iodosuccinimide (NIS) is a common choice for its mild reaction conditions. Alternatively, molecular iodine (I₂) in the presence of a base could be used.

-

Reaction Conditions: The reaction is typically stirred at room temperature, but gentle heating may be required to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, the mixture is typically quenched with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine. The product is then extracted into an organic solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Potential Applications in Research and Development

Given its structure, this compound is a prime candidate for use as a scaffold in the synthesis of more complex molecules, particularly through cross-coupling reactions. The presence of the iodine atom at the 3-position allows for a variety of transformations:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

-

Heck Coupling: Reaction with alkenes.

These reactions would allow for the introduction of diverse substituents at the 3-position of the pyridine ring, enabling the creation of libraries of compounds for screening in drug discovery programs. The trifluoromethyl group would likely be retained to confer its beneficial properties to the final products.

Expected Spectroscopic Signature

While experimental spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A broad singlet for the N-H proton of the pyridone tautomer. - Two doublets in the aromatic region corresponding to the two protons on the pyridine ring, with coupling constants typical for meta-positioned protons. |

| ¹³C NMR | - A signal for the carbonyl carbon (C=O) of the pyridone tautomer. - Signals for the other five carbons of the pyridine ring, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. |

| ¹⁹F NMR | - A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | - A broad absorption band for the N-H stretch of the pyridone. - A strong absorption band for the C=O stretch of the pyridone. - Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group. |

| Mass Spectrometry (Predicted) | - [M+H]⁺: m/z 289.92842 - [M+Na]⁺: m/z 311.91036 - [M-H]⁻: m/z 287.91386 |

These are predicted values and require experimental verification.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

Table 3: Hazard and Safety Information

| Category | Information | Source |

| GHS Pictogram | GHS06 (Skull and Crossbones) | Sigma-Aldrich |

| Signal Word | Danger | Sigma-Aldrich |

| Hazard Statements | H301: Toxic if swallowed. | Sigma-Aldrich |

| Precautionary Statements | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | Sigma-Aldrich |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. | Angene Chemical SDS[1] |

| Storage | Keep in a dry area. Recommended storage temperature: 2-8°C. | Angene Chemical SDS[1] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection. | Angene Chemical SDS[1] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable, albeit under-documented, chemical building block. Its trifluoromethyl and iodo functionalities make it a versatile substrate for a range of chemical transformations, particularly in the construction of novel compounds for pharmaceutical and agrochemical research. While a lack of extensive public data necessitates initial characterization by the end-user, the foundational principles of its chemistry suggest significant potential for its application in the development of new molecular entities.

References

- Angene Chemical. (2024). Safety Data Sheet: 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one.

-

PubChem. This compound. [Link]

- Google Patents. Substituted(trifluoromethyl)pyridines.

-

PubChem. 2-Iodo-5-(trifluoromethyl)pyridine. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ACS Publications. Organic Letters. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents.

-

European Patent Office. Preparation of (trifluoromethyl)pyridines. [Link]

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

-

PubMed. Preparation of trifluoromethylpyridine libraries. [Link]

-

MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

Sources

- 1. PubChemLite - this compound (C6H3F3INO) [pubchemlite.lcsb.uni.lu]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol: A Technical Guide for Medicinal Chemistry Professionals

Introduction: The Significance of Fluorinated Pyridinols in Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. When this powerful functional group is part of a pyridinol framework, it gives rise to a class of compounds with significant potential in drug discovery. 3-Iodo-5-(trifluoromethyl)pyridin-2-ol is a key exemplar of this structural motif. The presence of an iodine atom at the 3-position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, enabling the exploration of a broad chemical space in the development of novel therapeutic agents.

This guide provides an in-depth examination of a robust synthetic pathway to this compound, designed for researchers and scientists engaged in drug development. The methodologies presented are grounded in established chemical principles and supported by relevant literature, ensuring both scientific integrity and practical applicability.

Retrosynthetic Analysis: A Strategic Approach to the Target Molecule

A logical retrosynthetic analysis of this compound points to a direct electrophilic iodination of the precursor, 5-(trifluoromethyl)pyridin-2-ol. This approach is advantageous due to the commercial availability and straightforward synthesis of the starting pyridinol. The core challenge lies in achieving regioselective iodination at the C3 position, given the electronic nature of the substituted pyridin-2-one ring.

Caption: Retrosynthetic approach for this compound.

Synthesis of the Starting Material: 5-(Trifluoromethyl)pyridin-2-ol

The necessary precursor, 5-(trifluoromethyl)pyridin-2-ol, can be synthesized through various established methods. One common approach involves the cyclocondensation of a trifluoromethyl-containing building block. An alternative, and often more direct route, is the hydrolysis of a corresponding 2-halo-5-(trifluoromethyl)pyridine. For the purposes of this guide, we will consider 5-(trifluoromethyl)pyridin-2-ol as a commercially available or readily synthesized starting material. This compound exists in tautomeric equilibrium with 5-(trifluoromethyl)-2-hydroxypyridine.[1][2]

Electrophilic Iodination: The Core Transformation

The introduction of an iodine atom onto the pyridin-2-one ring is achieved via electrophilic aromatic substitution. The choice of iodinating agent is critical to ensure high regioselectivity and yield. While molecular iodine can be used, it often requires harsh oxidizing conditions.[3] A superior choice for this transformation is N-Iodosuccinimide (NIS), a mild and efficient source of electrophilic iodine.[4][5][6][7]

The pyridin-2-one ring is an electron-rich system, and the trifluoromethyl group at the 5-position is a strong electron-withdrawing group. This electronic landscape directs the electrophilic attack to the C3 position, which is ortho to the hydroxyl group and meta to the trifluoromethyl group.

Reaction Mechanism: The Role of N-Iodosuccinimide

The reaction proceeds through the activation of NIS, typically with a catalytic amount of an acid, to generate a more potent electrophilic iodine species. This species is then attacked by the electron-rich pyridin-2-one ring at the C3 position, leading to the formation of a sigma complex. Subsequent deprotonation restores aromaticity and yields the desired this compound.

Caption: Generalized mechanism of electrophilic iodination using NIS.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the iodination of pyridinones.[8] Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

-

5-(Trifluoromethyl)pyridin-2-ol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Trifluoroacetic acid (TFA) (optional, catalytic amount)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-(trifluoromethyl)pyridin-2-ol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous acetonitrile to a concentration of approximately 0.1 M.

-

Addition of NIS: Add N-Iodosuccinimide (1.1 eq) to the solution in a single portion.

-

Acid Catalyst (Optional): If the reaction is sluggish, a catalytic amount of trifluoroacetic acid (TFA, ~5 mol%) can be added to activate the NIS.[9]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data Summary:

| Parameter | Value/Range | Notes |

| Starting Material | 5-(Trifluoromethyl)pyridin-2-ol | 1.0 equivalent |

| Reagent | N-Iodosuccinimide (NIS) | 1.1 equivalents |

| Solvent | Anhydrous Acetonitrile | ~0.1 M concentration |

| Catalyst (Optional) | Trifluoroacetic Acid (TFA) | ~5 mol% |

| Reaction Temperature | Room Temperature | |

| Typical Reaction Time | 2-12 hours | Monitor by TLC/LC-MS |

| Expected Yield | 70-90% | Dependent on substrate purity and reaction conditions |

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the iodination.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

-

N-Iodosuccinimide is a skin and eye irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Trifluoroacetic acid is corrosive and should be handled in a well-ventilated fume hood.

-

All organic solvents are flammable and should be used away from ignition sources.

Conclusion: A Gateway to Novel Chemical Entities

The synthesis of this compound via direct iodination of 5-(trifluoromethyl)pyridin-2-ol with N-Iodosuccinimide represents an efficient and reliable method for accessing this valuable building block. The presented protocol, grounded in established chemical principles, provides a clear and actionable pathway for medicinal chemists. The versatility of the iodo substituent opens up a myriad of possibilities for further functionalization, making this compound a critical starting point for the development of new and innovative drug candidates.

References

-

Grokipedia. N-Iodosuccinimide. Available from: [Link]

-

Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS). Available from: [Link]

-

Wikipedia. N-Iodosuccinimide. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

- Google Patents. Preparation of \trifluoromethyl\pyridines - EP 0110690 A1.

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]

-

PrepChem.com. Synthesis of 5-trifluoromethyl-2-pyridone. Available from: [Link]

-

Organic Syntheses. PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Available from: [Link]

-

PubMed. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Available from: [Link]

-

Chemical Communications (RSC Publishing). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Available from: [Link]

- CoLab. N -Iodosuccinimide (NIS) in Direct Aromatic Iodination.

-

ResearchGate. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Available from: [Link]

-

Organic Chemistry Frontiers (RSC Publishing). Regioselective C5-H direct iodination of indoles. Available from: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 2-羟基-5-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N -Iodosuccinimide (NIS) in Direct Aromatic Iodination | CoLab [colab.ws]

- 4. prepchem.com [prepchem.com]

- 5. Rapid purification of iodinated ligands for cyclic nucleotide radioimmunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-Fluoro-2-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]

An In-depth Technical Guide to 3-Iodo-5-(trifluoromethyl)pyridin-2-ol: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-iodo-5-(trifluoromethyl)pyridin-2-ol, a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal and agricultural chemistry. We will delve into its chemical structure, nomenclature, a detailed synthesis protocol, and its potential applications as a versatile building block in the development of novel bioactive molecules.

Chemical Structure and Nomenclature

This compound is a heterocyclic organic compound built upon a pyridine scaffold. The systematic IUPAC name for this compound is This compound . An important characteristic of this molecule is its existence in tautomeric equilibrium with its pyridin-2-one form, 3-iodo-5-(trifluoromethyl)-1H-pyridin-2-one [1]. This tautomerism is a common feature of 2-hydroxypyridines and plays a crucial role in their reactivity.

The chemical structure is characterized by a pyridine ring substituted with an iodine atom at the 3-position, a trifluoromethyl group (-CF3) at the 5-position, and a hydroxyl group at the 2-position.

Molecular Formula: C₆H₃F₃INO[2]

Molecular Weight: 288.99 g/mol [2]

Chemical Structure:

Synthesis of this compound

The preparation of this compound can be achieved through a multi-step synthesis, as outlined in Chinese patent CN103601671B, which describes the preparation of "2-hydroxyl-3-trifluoromethyl-5-iodine pyridine"[3]. The general synthetic strategy involves the formation of a substituted aminopyridine, followed by a Sandmeyer-type reaction to introduce the iodine atom.

Proposed Synthetic Pathway

The synthesis commences with the nitration of 2-hydroxy-5-(trifluoromethyl)pyridine, followed by reduction of the nitro group to an amine, and subsequent iodination via a diazonium salt intermediate.

Detailed Experimental Protocol

The following protocol is a likely representation of the synthesis based on the patent and general organic chemistry principles for such transformations.

Step 1: Nitration of 2-Hydroxy-5-(trifluoromethyl)pyridine

-

To a stirred solution of fuming nitric acid, cool the reaction vessel to 0-5 °C using an ice bath.

-

Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

To this nitrating mixture, add 2-hydroxy-5-(trifluoromethyl)pyridine portion-wise, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum to yield 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine.

Causality: The use of a nitrating mixture (a combination of concentrated nitric and sulfuric acids) is a standard and effective method for the electrophilic aromatic substitution of a nitro group onto an activated pyridine ring. The hydroxyl group at the 2-position is an activating group, directing the incoming electrophile to the ortho and para positions. In this case, the 3-position is targeted.

Step 2: Reduction of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

-

Suspend the 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a base (e.g., sodium carbonate) to precipitate the amine.

-

Filter the solid, wash with water, and dry to obtain 3-amino-2-hydroxy-5-(trifluoromethyl)pyridine.

Causality: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The use of iron in acidic media is a classic, cost-effective, and efficient method for this purpose.

Step 3: Sandmeyer Iodination of 3-Amino-2-hydroxy-5-(trifluoromethyl)pyridine

-

Dissolve the 3-amino-2-hydroxy-5-(trifluoromethyl)pyridine in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The crude product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Causality: The Sandmeyer reaction is a powerful method for the conversion of an aromatic amine to a variety of functional groups, including halides, via a diazonium salt intermediate. This reaction is particularly useful for introducing substituents that are not easily incorporated by other means.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃F₃INO | [2] |

| Molecular Weight | 288.99 g/mol | [2] |

| Physical Form | Solid | [2] |

| XlogP (predicted) | 1.3 | [1] |

Predicted Spectroscopic Characteristics:

-

¹H NMR: Two signals in the aromatic region, corresponding to the protons at the 4- and 6-positions of the pyridine ring. The proton of the hydroxyl group may appear as a broad singlet.

-

¹³C NMR: Six distinct signals for the carbon atoms of the pyridine ring and one for the trifluoromethyl carbon. The carbon attached to the iodine will be significantly shifted downfield. The trifluoromethyl carbon will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: Characteristic peaks for the O-H stretch of the hydroxyl group, C=C and C=N stretching vibrations of the pyridine ring, and strong C-F stretching bands.

-

Mass Spectrometry: The molecular ion peak (M+) at m/z 289, along with characteristic fragmentation patterns.

Applications in Research and Drug Development

The unique combination of a trifluoromethyl group, an iodine atom, and a reactive hydroxyl/pyridone moiety makes this compound a valuable building block in medicinal and agricultural chemistry.

The Role of the Trifluoromethyl Group

The trifluoromethyl group is a key pharmacophore in modern drug design. Its introduction into a molecule can significantly enhance:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the in vivo half-life of a drug.

-

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets.

The Versatility of the Iodine Atom

The iodine atom serves as a versatile handle for further chemical modifications through various cross-coupling reactions, such as:

-

Suzuki Coupling: Formation of carbon-carbon bonds with boronic acids.

-

Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

This allows for the facile introduction of a wide range of substituents at the 3-position of the pyridine ring, enabling the synthesis of diverse libraries of compounds for biological screening.

Potential Therapeutic and Agrochemical Applications

Given the prevalence of trifluoromethylpyridines in bioactive molecules, this compound is a promising starting material for the development of novel:

-

Agrochemicals: Including fungicides, herbicides, and insecticides.

-

Pharmaceuticals: Targeting a wide range of therapeutic areas, such as oncology, inflammation, and infectious diseases.

The pyridin-2-ol moiety itself is found in numerous biologically active compounds and can participate in hydrogen bonding interactions with protein targets.

Conclusion

This compound is a strategically important synthetic intermediate. Its synthesis, while multi-step, relies on well-established and scalable chemical transformations. The presence of three distinct functional groups—a trifluoromethyl group for modulating pharmacokinetic properties, an iodine atom for versatile cross-coupling, and a pyridin-2-ol for potential biological interactions—makes it a highly attractive scaffold for the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries. Further research into the specific applications and biological activities of derivatives of this compound is warranted and holds considerable promise.

References

- CN103601671B - The preparation method of iodo trifluoro methyl pyridine - Google Patents.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]

-

This compound - PubChem. Available at: [Link]

-

Sandmeyer reaction - Wikipedia. Available at: [Link]

Sources

Spectroscopic Characterization of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Iodo-5-(trifluoromethyl)pyridin-2-ol, a key heterocyclic building block in medicinal and agrochemical research. Due to the limited availability of public experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to present a detailed and well-supported spectroscopic analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretations and methodologies to aid in the identification and characterization of this and similar molecules.

Introduction

This compound, with the molecular formula C₆H₃F₃INO, is a substituted pyridine derivative of significant interest in synthetic chemistry. The presence of an iodine atom, a trifluoromethyl group, and a hydroxypyridine core imparts a unique combination of reactivity and physicochemical properties. The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals, often enhancing metabolic stability and lipophilicity[1]. The iodo-substituent provides a reactive handle for further synthetic transformations, such as cross-coupling reactions. The pyridin-2-ol moiety can exist in a tautomeric equilibrium with its corresponding pyridin-2-one form, which can influence its chemical behavior and spectroscopic properties.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide will provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra.

Molecular Structure and Tautomerism

The structure of this compound presents the potential for keto-enol tautomerism, existing in equilibrium with 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one. The equilibrium position is influenced by factors such as the solvent and physical state. For the purpose of this guide, we will consider both tautomers in the interpretation of the spectroscopic data, as both forms may be present.

Caption: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring and a broad signal for the hydroxyl or N-H proton, the chemical shift of which will be highly dependent on the solvent and concentration.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.0 | d | ~2-3 |

| H-6 | 8.2 - 8.4 | d | ~2-3 |

| OH/NH | 5.0 - 12.0 | br s | - |

Rationale for Predictions:

-

Aromatic Protons (H-4 and H-6): The electron-withdrawing nature of the trifluoromethyl group and the iodine atom will deshield the adjacent protons, shifting their signals downfield. The expected chemical shifts are based on data for similar trifluoromethyl- and iodo-substituted pyridines. The protons H-4 and H-6 are expected to show a small meta coupling (⁴JHH) to each other.

-

OH/NH Proton: The chemical shift of the hydroxyl or N-H proton is highly variable due to hydrogen bonding and exchange with solvent molecules. In its pyridin-2-ol tautomer, the OH proton is expected, while in the pyridin-2(1H)-one form, an NH proton will be present. This signal is typically broad and its integration would correspond to one proton.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to, due to ¹JCF coupling.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-2 | 155 - 160 | s | - |

| C-3 | 85 - 90 | s | - |

| C-4 | 145 - 150 | q | ~3-5 |

| C-5 | 120 - 125 | q | ~35-40 |

| C-6 | 150 - 155 | q | ~3-5 |

| CF₃ | 120 - 125 | q | ~270-280 |

Rationale for Predictions:

-

C-2 (C-OH/C=O): This carbon will be significantly deshielded due to the attached oxygen atom, appearing in the downfield region of the spectrum.

-

C-3 (C-I): The heavy atom effect of iodine will cause a significant upfield shift for the carbon to which it is attached.

-

C-5 and CF₃: The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant (¹JCF). The C-5 carbon, directly attached to the CF₃ group, will also show a quartet with a smaller two-bond coupling constant (²JCF).

-

C-4 and C-6: These carbons will be influenced by the surrounding electronegative substituents and will also exhibit small quartet splitting due to three-bond C-F coupling (³JCF).

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for the detection of fluorine-containing compounds. A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CF₃ | -60 to -65 | s |

Rationale for Prediction:

-

The chemical shift of the CF₃ group on an aromatic ring is typically found in this region, referenced to CFCl₃. The absence of any adjacent fluorine or hydrogen atoms would result in a singlet.

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H/N-H, C=C, C=N, and C-F bonds.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H/N-H stretch | 3200 - 3600 | Broad, Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (keto form) | 1650 - 1680 | Strong |

| C=C/C=N stretch (ring) | 1550 - 1650 | Medium-Strong |

| C-F stretch (CF₃) | 1100 - 1300 | Strong |

| C-I stretch | 500 - 600 | Weak-Medium |

Interpretation:

-

The presence of a broad band in the 3200-3600 cm⁻¹ region would be indicative of the O-H or N-H stretching vibration, confirming the presence of the hydroxyl or amide group.

-

A strong absorption in the 1650-1680 cm⁻¹ range would suggest a significant contribution from the pyridin-2(1H)-one tautomer.

-

The strong and complex absorption bands in the 1100-1300 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 289, corresponding to the molecular weight of C₆H₃F₃INO. The presence of iodine (¹²⁷I, 100% abundance) will result in a distinct isotopic pattern for fragments containing iodine.

-

Major Fragmentation Pathways:

-

Loss of I•: A significant fragment at m/z 162 ([M - I]⁺) is expected due to the cleavage of the relatively weak C-I bond.

-

Loss of CO/HCN: From the pyridinone tautomer, loss of a neutral carbon monoxide (CO) or hydrogen cyanide (HCN) molecule is a common fragmentation pathway for this class of compounds.

-

Loss of CF₃•: Cleavage of the C-CF₃ bond would lead to a fragment at m/z 220 ([M - CF₃]⁺).

-

Sources

A Comprehensive Technical Guide to 3-Iodo-5-(trifluoromethyl)pyridin-2-ol for Researchers and Drug Development Professionals

This guide provides an in-depth overview of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol, a key building block in modern medicinal chemistry. We will delve into its commercial availability from various suppliers, its crucial physicochemical properties, and its significance and applications in the synthesis of novel therapeutic agents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine atoms, and particularly the trifluoromethyl (CF3) group, into pyridine scaffolds is a well-established and powerful strategy in modern drug design.[1][2] The trifluoromethyl group's strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability.[3] this compound, with its trifluoromethyl, iodo, and hydroxyl functionalities, represents a versatile platform for the synthesis of a wide array of complex molecules with therapeutic potential.[4][5] The presence of the iodine atom provides a convenient handle for various cross-coupling reactions, while the hydroxyl group can be derivatized or participate in hydrogen bonding interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1227579-99-3 | [6] |

| Molecular Formula | C₆H₃F₃INO | [6] |

| Molecular Weight | 288.99 g/mol | [6] |

| Appearance | Solid | [6] |

| SMILES | Oc1ncc(cc1I)C(F)(F)F | [6] |

| InChI | 1S/C6H3F3INO/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,(H,11,12) | [6] |

| InChI Key | WXQOUIYEDNDHRI-UHFFFAOYSA-N | [6] |

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers who specialize in providing building blocks for research and development. The availability, purity, and quantity can vary between suppliers, and it is recommended to inquire directly for the most current information.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | ADE000145 | Not specified (sold as part of a collection for early discovery researchers) | 1g |

| BLDpharm | 1227579-99-3 | Inquire | Inquire |

| Matrix Scientific | Not specified | Inquire | Inquire |

It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound as part of their "AldrichCPR" collection for early discovery research and do not provide detailed analytical data.[6] Researchers should independently verify the identity and purity of the material.

Synthesis of this compound: A Proposed Pathway

A potential synthetic pathway could involve the following key steps:

-

Synthesis of 5-(trifluoromethyl)pyridin-2-ol: This intermediate can be synthesized through various methods, such as the hydrolysis of a corresponding 2-halo-5-(trifluoromethyl)pyridine. For example, 2-chloro-5-(trifluoromethyl)pyridine can be hydrolyzed under basic conditions.[8]

-

Iodination of 5-(trifluoromethyl)pyridin-2-ol: The subsequent iodination at the 3-position can be achieved using an electrophilic iodinating agent. A common reagent for this transformation is N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or dichloromethane. The regioselectivity of the iodination is directed by the existing substituents on the pyridine ring.

Below is a conceptual workflow for the synthesis:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 5-(Trifluoromethyl)pyridin-2-ol (Intermediate)

-

Materials: 2-Chloro-5-(trifluoromethyl)pyridine, Sodium Hydroxide (NaOH), Water, Hydrochloric Acid (HCl).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-(trifluoromethyl)pyridine in an aqueous solution of sodium hydroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion of the reaction, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

-

The product, 5-(trifluoromethyl)pyridin-2-ol, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Synthesis of this compound

-

Materials: 5-(Trifluoromethyl)pyridin-2-ol, N-Iodosuccinimide (NIS), Acetonitrile (CH₃CN).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(trifluoromethyl)pyridin-2-ol in anhydrous acetonitrile.

-

Add N-iodosuccinimide to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Disclaimer: This is a proposed synthetic protocol based on general chemical principles. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a variety of biologically active molecules. The trifluoromethyl group often imparts desirable pharmacokinetic properties, while the iodo and hydroxyl groups provide sites for further chemical modification.[9]

-

Scaffold for Novel Therapeutics: This compound can serve as a core scaffold for the development of new drugs targeting a range of diseases. Its utility as an intermediate is noted in the synthesis of compounds for neurological and inflammatory conditions.[5]

-

Cross-Coupling Reactions: The iodine atom is particularly useful for participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position of the pyridine ring, enabling the rapid generation of libraries of diverse compounds for biological screening.

-

Derivatization of the Hydroxyl Group: The 2-hydroxyl group can be readily converted into other functional groups, such as ethers and esters, or can be used as a handle for attaching the molecule to a larger scaffold. A related compound, 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate, is also commercially available and serves as an activated intermediate for nucleophilic substitution reactions.[10]

Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for researchers and drug development professionals. Its unique combination of functional groups, coupled with the beneficial effects of the trifluoromethyl moiety, makes it a valuable tool for the synthesis of novel and diverse chemical entities with potential therapeutic applications. While a detailed, publicly available synthesis protocol is not readily found, a plausible synthetic route can be designed based on established chemical transformations. As the demand for new and effective pharmaceuticals continues to grow, the importance of versatile building blocks like this compound in the drug discovery pipeline is undeniable.

References

-

MySkinRecipes. 2-Hydroxy-5-iodo-3-(trifluoromethyl)pyridine. [Link]

-

Fujikawa, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 138-150. [Link]

-

The Chemical Synthesis Role of 2-Hydroxy-3-trifluoromethylpyridine. Chemical Synthesis. [Link]

-

2-Iodo-5-(Trifluoromethyl)Pyri - Iodobenzene & Derivatives Supplier from China | Organic Intermediates Manufacturer. [Link]

-

Manas Petro Chem. 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai. [Link]

- Google Patents. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.

-

The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations. Pharmaceutical Innovations. [Link]

-

Organic Letters Journal - ACS Publications. American Chemical Society. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine. [Link]

- Google Patents.

- Google Patents.

-

Refubium - Freie Universität Berlin. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-Hydroxy-5-iodo-3-(trifluoromethyl)pyridine [myskinrecipes.com]

- 5. Buy 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine | 887707-27-9 [smolecule.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 9. ossila.com [ossila.com]

- 10. 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

The Iodo Group in Trifluoromethylpyridines: A Strategic Linchpin for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Iodo-trifluoromethylpyridines represent a class of exceptionally valuable building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic placement of a strongly electron-withdrawing trifluoromethyl (CF3) group and a versatile iodo (-I) group on an electron-deficient pyridine core creates a unique electronic environment that enables a diverse array of chemical transformations.[3] This guide provides a comprehensive exploration of the reactivity of the iodo group in these scaffolds. We will move beyond simple reaction catalogues to explain the underlying principles governing reactivity, offering field-proven insights into experimental design, and providing detailed, reproducible protocols for key transformations. The focus is on empowering researchers to leverage these powerful intermediates for the efficient construction of complex molecular architectures.

The Unique Electronic Landscape of Iodo-Trifluoromethylpyridines

The reactivity of an iodo-trifluoromethylpyridine is not merely the sum of its parts; it is a complex interplay of competing and reinforcing electronic effects. Understanding this landscape is critical for predicting reaction outcomes and troubleshooting challenging transformations.

-

The Pyridine Nitrogen: As a heteroatom, the nitrogen atom is inherently electron-withdrawing via induction, rendering the entire ring electron-deficient compared to benzene. This generally makes the ring more susceptible to nucleophilic attack and less so to electrophilic substitution.

-

The Trifluoromethyl Group (-CF3): The -CF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[3] Its influence is primarily through the sigma-bond framework (inductive effect), which significantly lowers the electron density of the pyridine ring. This effect strongly activates the C-I bond towards oxidative addition in cross-coupling reactions.

-

The Iodo Group (-I): The C-I bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I). This low bond dissociation energy, combined with the high polarizability of iodine, makes it an excellent leaving group and the preferred handle for palladium-catalyzed cross-coupling reactions.[4] The rate of oxidative addition, often the rate-limiting step in catalytic cycles, follows the trend I > Br > OTf >> Cl.[4]

The synergy of these three components results in a highly electrophilic pyridine ring with a C-I bond that is exceptionally primed for catalytic activation.

Caption: Generalized Palladium Cross-Coupling Cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of the boronic acid and ester coupling partners. [5]For iodo-trifluoromethylpyridines, this reaction provides a robust route to biaryl and substituted pyridine structures.

Causality Behind Experimental Choices:

-

Catalyst: While Pd(PPh3)4 is a classic choice, modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results, especially for sterically hindered substrates. [6]They promote faster reductive elimination and stabilize the active Pd(0) species.

-

Base: A base is required to activate the organoboron species for transmetallation. [4]Inorganic bases like K2CO3 or Cs2CO3 are common. Cesium carbonate is often more effective due to its higher solubility in organic solvents and its ability to break up palladium aggregates.

-

Solvent: Biphasic solvent systems like Toluene/H2O or single-phase systems like Dioxane or DME are frequently employed. The presence of water can be beneficial for dissolving the inorganic base and facilitating the transmetallation step. [6]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. [7][8]The reaction couples an aryl halide with a primary or secondary amine.

Causality Behind Experimental Choices:

-

Ligands: This reaction is highly dependent on the choice of ligand. Early generations used chelating phosphines like BINAP or DPPF. [7][9]Modern systems rely on highly specialized, bulky, electron-rich biarylphosphine ligands (e.g., Josiphos, BrettPhos) developed by the Buchwald and Hartwig groups. These ligands are crucial for facilitating the difficult reductive elimination step that forms the C-N bond.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide species. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices. [9]Weaker bases like K2CO3 are generally ineffective.

-

Regioselectivity: In di-halogenated pyridines, such as 2,5-dibromo-3-(trifluoromethyl)pyridine, mono-amination can often be achieved with high selectivity. The C2 position is typically more reactive towards oxidative addition than other positions on the pyridine ring. [10]

Comparative Data for Cross-Coupling Reactions

The following table summarizes typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on a model iodo-trifluoromethylpyridine substrate.

| Reaction | Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |

| Suzuki-Miyaura | 2-Iodo-5-(CF3)pyridine | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K2CO3 (2.0) | Toluene/H2O | 100 | >90 |

| Buchwald-Hartwig | 2-Iodo-5-(CF3)pyridine | Morpholine | Pd2(dba)3 (1) | BrettPhos (2.5) | NaOt-Bu (1.5) | Dioxane | 80 | >85 |

| Sonogashira | 4-Iodo-2-(CF3)pyridine | Phenylacetylene | Pd(PPh3)2Cl2 (3) | CuI (5) | Et3N (3.0) | THF | 60 | >80 |

Beyond Cross-Coupling: Halogen-Metal Exchange

While cross-coupling is dominant, the iodo group can also be used to generate potent organometallic nucleophiles via halogen-metal exchange. This opens up pathways for introducing a different set of functional groups.

Lithium-Halogen Exchange

This reaction involves treating the iodo-trifluoromethylpyridine with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at very low temperatures (-78 °C or lower). The exchange is extremely fast and kinetically controlled, following the reactivity trend I > Br > Cl. [11][12]Fluorine is generally unreactive. [13] Key Considerations:

-

Temperature: Low temperature is critical to prevent the highly reactive lithiated pyridine intermediate from undergoing side reactions, such as addition to another molecule of the starting material or reaction with the solvent (e.g., THF).

-

Competing Reactions: The strong electron-withdrawing effect of the -CF3 group increases the acidity of the ring protons. This can lead to competitive deprotonation (lithiation) instead of halogen exchange. The choice of organolithium reagent and precise control of conditions are paramount.

-

Mechanism: The reaction is believed to proceed through a nucleophilic attack of the organolithium's carbanion on the iodine atom, forming a transient "ate-complex". [11][12]

Magnesium-Halogen Exchange (Turbo-Grignard)

A milder alternative to lithium-halogen exchange is the use of "Turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). This reagent can effectuate a Br-Mg or I-Mg exchange under much milder conditions than traditional Grignard formation and often displays superior functional group tolerance compared to organolithiums.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling of 2-iodo-5-(trifluoromethyl)pyridine with 4-methoxyphenylboronic acid.

Materials:

-

2-Iodo-5-(trifluoromethyl)pyridine (1.0 mmol, 273 mg)

-

4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

-

Palladium(II) Acetate [Pd(OAc)2] (0.02 mmol, 4.5 mg)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

-

Potassium Carbonate (K2CO3), anhydrous powder (2.0 mmol, 276 mg)

-

Toluene, anhydrous (5 mL)

-

Deionized Water (1 mL)

Procedure:

-

Vessel Preparation: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodo-5-(trifluoromethyl)pyridine, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Addition: In a separate vial, weigh the Pd(OAc)2 and SPhos. Briefly remove the septum from the Schlenk flask and add the catalyst/ligand mixture under a positive flow of argon. Rationale: Pre-mixing the catalyst and ligand can aid in the formation of the active catalytic species.

-

Solvent Addition: Add anhydrous toluene (5 mL) followed by deionized water (1 mL) via syringe. Self-Validation Check: The mixture should be a heterogeneous slurry.

-

Degassing: Bubble argon gas through the stirred reaction mixture for 10-15 minutes to thoroughly remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. Take a small aliquot via syringe every hour. A typical mobile phase for TLC is 9:1 Hexanes:Ethyl Acetate. Self-Validation Check: The starting iodo-pyridine should be consumed within 2-4 hours.

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na2SO4).

-

Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure product.

Caption: Step-by-step Suzuki-Miyaura workflow.

Conclusion

The iodo group on a trifluoromethyl-substituted pyridine ring is a remarkably powerful and versatile functional handle. Its high reactivity in palladium-catalyzed cross-coupling reactions, driven by the synergistic electron-withdrawing properties of the ring nitrogen and the -CF3 group, allows for the reliable formation of C-C and C-N bonds. Furthermore, its ability to undergo halogen-metal exchange provides an alternative route to pyridine-based nucleophiles. A thorough understanding of the electronic principles and careful selection of reaction conditions, catalysts, and ligands, as detailed in this guide, empowers chemists to strategically employ these building blocks in the synthesis of novel pharmaceuticals, agrochemicals, and materials.

References

-

Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable . 14

-

17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning . 15

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) .

-

The Role of Trifluoromethyl Pyridines in Modern Drug Discovery .

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central .

-

palladium catalytic cycle - YouTube .

-

Trifluoromethylpyridine: Its chemistry and applications - Research Outreach .

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate .

-

Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates | ACS Catalysis - ACS Publications .

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry .

-

The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis .

-

Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling .

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts .

-

The Suzuki Reaction - Andrew G Myers Research Group .

-

Selective Trifluoromethylation of Pyridines - ChemistryViews .

-

Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes .

-

The importance of trifluoromethyl pyridines in crop protection | Request PDF - ResearchGate .

-

Buchwald–Hartwig amination - Wikipedia .

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube .

-

Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper - ResearchGate .

-

Metal–halogen exchange - Wikipedia .

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) .

-

lithium halogen exchange #1 revised .

-

Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine | The Journal of Organic Chemistry - ACS Publications .

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal .

-

Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC .

-

The Mechanism of Lithium-Halogen Exchange - Macmillan Group .

-

Why does fluorine not undergo lithium-halogen exchange? : r/chemhelp - Reddit .

-

Suzuki-Miyaura cross-coupling reactions catalyzed by N-heterocyclic carbene palladium complex - ResearchGate .

-

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem .

-

Buchwald-Hartwig Amination - Chemistry LibreTexts .

-

SCHEME 14 (a) Representative trifluoromethylation reactions using... - ResearchGate .

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH .

-

Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes - American Chemical Society .

-

Copper(II)-Catalyzed Trifluoromethylation of Iodoarenes using Chen Reagent .

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI .

-

Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - MDPI .

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. benchchem.com [benchchem.com]

- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. reddit.com [reddit.com]

- 14. fiveable.me [fiveable.me]

- 15. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

The Trifluoromethylpyridine Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a paramount strategy in contemporary drug discovery, fundamentally altering the properties of bioactive molecules. Among these, the trifluoromethylpyridine (TFMP) scaffold has emerged as a particularly influential structural motif. This technical guide provides a comprehensive overview of the multifaceted role of trifluoromethylpyridines in medicinal chemistry. We will delve into the synthetic accessibility of these heterocycles, explore the profound impact of the trifluoromethyl group on physicochemical properties, and analyze its role in modulating pharmacokinetic and pharmacodynamic profiles. Through an examination of key case studies and experimental protocols, this guide will illuminate the causal relationships behind the selection of the TFMP moiety in drug design, offering field-proven insights for the modern medicinal chemist.

Introduction: The Rise of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to enhance a molecule's therapeutic potential.[1] The unique properties of the fluorine atom, such as its small van der Waals radius (1.47 Å), high electronegativity (3.98), and the strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol), allow for subtle yet profound modifications to a compound's biological and physicochemical characteristics.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful electron-withdrawing moiety that can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[3][4] When appended to a pyridine ring, a common heterocycle in bioactive compounds, the resulting trifluoromethylpyridine structure offers a unique combination of properties that medicinal chemists can leverage to overcome various drug development challenges.[5][6]

Synthetic Strategies for Accessing Trifluoromethylpyridines

The utility of any building block in medicinal chemistry is intrinsically linked to its synthetic accessibility. Fortunately, several robust methods for the synthesis of trifluoromethylpyridines have been developed, enabling their widespread use in drug discovery programs.

Halogen Exchange Reactions

One of the most common industrial-scale methods for synthesizing TFMPs involves a chlorine/fluorine exchange reaction on a trichloromethylpyridine precursor.[2][7] This method typically starts with a picoline derivative which is first chlorinated to form a trichloromethylpyridine intermediate. Subsequent treatment with a fluorinating agent, such as hydrogen fluoride (HF), under vapor-phase conditions yields the desired trifluoromethylpyridine.[2][7]

Experimental Protocol: Vapor-Phase Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine

-

Starting Material: 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC).

-

Reaction Setup: A vapor-phase reactor, often a fluidized-bed reactor, is charged with a suitable catalyst, such as iron fluoride.[7]

-

Reaction Conditions: The 2,3,5-DCTC is vaporized and passed through the heated reactor in a stream of anhydrous hydrogen fluoride (HF) gas at a temperature typically exceeding 300°C.[7]

-

Product Formation: The chlorine atoms of the trichloromethyl group are exchanged for fluorine atoms, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[7]

-

Purification: The product stream is cooled, and the desired 2,3,5-DCTF is isolated and purified, typically by distillation.

Cyclocondensation Reactions

Another versatile approach involves the construction of the pyridine ring from acyclic trifluoromethyl-containing building blocks.[2][5] This strategy allows for the regioselective synthesis of a wide variety of substituted trifluoromethylpyridines. Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[2][7]

Caption: Key synthetic strategies for accessing trifluoromethylpyridine cores.

Physicochemical Properties and Their Impact on Drug Design

The incorporation of a trifluoromethyl group onto a pyridine ring dramatically alters its electronic and physical properties, which in turn influences its behavior in biological systems.

Electron-Withdrawing Nature and pKa Modulation

The trifluoromethyl group is strongly electron-withdrawing, with a Hammett constant (σp) of 0.54.[2] This significantly reduces the electron density of the pyridine ring, making it less basic compared to its non-fluorinated counterpart. This modulation of pKa can be critical for optimizing a drug's solubility, permeability, and target engagement. For instance, lowering the basicity of a nitrogen atom can prevent unwanted protonation at physiological pH, which might otherwise lead to poor membrane permeability or off-target interactions.

Lipophilicity and Membrane Permeability

Increased lipophilicity is a common consequence of introducing a trifluoromethyl group.[3] This property can enhance a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[1] However, it is a delicate balance, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance. The trifluoromethylpyridine moiety often provides a favorable balance of lipophilicity and aqueous solubility.[7]

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[3][8] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes that are responsible for the oxidative metabolism of many drugs.[8][9] By blocking potential sites of metabolism, the trifluoromethyl group can increase a drug's half-life, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[8]

| Property | Effect of Trifluoromethyl Group | Implication in Drug Design |

| Basicity (pKa) | Decreases | Reduced unwanted protonation, improved permeability. |

| Lipophilicity (logP) | Increases | Enhanced membrane permeability and target binding.[3] |

| Metabolic Stability | Increases | Blocks oxidative metabolism, prolongs half-life.[3][8] |

| Dipole Moment | Alters | Can influence protein-ligand interactions. |

The Trifluoromethylpyridine Moiety as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The trifluoromethyl group is often considered a bioisostere for other groups, such as the methyl, ethyl, and even the nitro group, although its steric and electronic properties are distinct.[10][11][12] The trifluoromethylpyridine scaffold can, therefore, be used to replace other aromatic systems to fine-tune a molecule's properties. For instance, replacing a phenyl ring with a trifluoromethylpyridine can alter the molecule's polarity, metabolic stability, and hydrogen bonding capacity, potentially leading to improved efficacy and safety.

Case Studies: Trifluoromethylpyridines in Approved Drugs

The successful application of trifluoromethylpyridines in medicinal chemistry is best illustrated by the number of approved drugs that incorporate this moiety.

Tipranavir: A Non-Peptidic HIV Protease Inhibitor

Tipranavir is an antiviral drug used in the treatment of HIV-1 infection.[5] It contains a 5-(trifluoromethyl)pyridine moiety. The synthesis of Tipranavir utilizes 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as a key building block.[5] The presence of the trifluoromethylpyridine group contributes to the drug's metabolic stability and its ability to bind effectively to the HIV protease enzyme.[5]

Leniolisib: A PI3Kδ Inhibitor

Leniolisib is a selective phosphoinositide 3-kinase-delta (PI3Kδ) inhibitor.[2][13] Its structure features a 3-(trifluoromethyl)pyridine group. The synthesis of Leniolisib employs 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) as a starting material.[2][13] The trifluoromethylpyridine moiety in Leniolisib was found to provide optimal hydrophilicity, ensuring good solubility and metabolic stability.[2][13]

Enasidenib: An IDH2 Inhibitor

Enasidenib is an inhibitor of isocitrate dehydrogenase 2 (IDH2) used for the treatment of acute myeloid leukemia.[14] This drug contains two trifluoromethylpyridine rings. One of the trifluoromethyl groups is crucial for forming a tetrel bond with an aspartate residue in the enzyme's active site, highlighting the role of this group in direct target engagement.[14]

Caption: The multifaceted impact of the trifluoromethylpyridine moiety on drug properties.

Future Perspectives and Conclusion

The demand for trifluoromethylpyridine derivatives in the pharmaceutical and agrochemical industries has been steadily increasing.[5] As our understanding of the nuanced effects of fluorine in drug design deepens, the strategic application of the TFMP moiety will likely continue to expand. Future research will undoubtedly focus on developing more efficient and regioselective methods for their synthesis, as well as exploring their potential in novel therapeutic areas.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 196-213. [Link]

-